4-Butylmorpholine
Overview
Description
4-Butylmorpholine is an organic compound with the molecular formula C8H17NO. It is a derivative of morpholine, where the hydrogen atom at the fourth position is replaced by a butyl group. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Butylmorpholine can be synthesized through several methods. One common method involves the reaction of morpholine with butyl halides under basic conditions. The reaction typically proceeds as follows:
Reactants: Morpholine and butyl halide (e.g., butyl bromide or butyl chloride).
Catalyst: A base such as sodium hydroxide or potassium carbonate.
Solvent: An organic solvent like tetrahydrofuran or ethanol.
Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete conversion.
The general reaction can be represented as:
Morpholine+Butyl Halide→this compound+Hydrogen Halide
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4-Butylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it back to morpholine or other derivatives using reducing agents like lithium aluminum hydride.
Substitution: The butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Morpholine or other reduced derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Butylmorpholine has several applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for potential pharmacological properties.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Butylmorpholine depends on its specific applicationIts molecular targets and pathways are determined by the specific context in which it is used .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound without the butyl group.
4-Methylmorpholine: A derivative with a methyl group instead of a butyl group.
4-Ethylmorpholine: A derivative with an ethyl group.
Uniqueness
4-Butylmorpholine is unique due to the presence of the butyl group, which imparts different chemical and physical properties compared to its analogs. This makes it suitable for specific applications where other derivatives may not be as effective .
Properties
IUPAC Name |
4-butylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-3-4-9-5-7-10-8-6-9/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRKVKPRHROQRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044499 | |
Record name | 4-Butylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005-67-0 | |
Record name | 4-Butylmorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1005-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Butylmorpholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1005-67-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28457 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Morpholine, 4-butyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Butylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BUTYLMORPHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QV4M0PWHM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-butylmorpholine be used to synthesize new chemical compounds?
A1: Yes, this compound can act as a building block for synthesizing novel compounds. For instance, it has been successfully employed in the synthesis of quaternary ammonium salts with chloroacetic acid esters []. These salts, synthesized using solvents like ethyl acetate, acetone, and ethanol, have potential applications in various fields. Notably, ethanol proved to be a highly effective solvent for this synthesis, yielding over 91% of the desired product [].
Q2: What analytical techniques are employed to characterize compounds derived from this compound?
A2: Researchers utilize a combination of spectroscopic techniques to characterize new compounds derived from this compound. For instance, infrared (IR) and Hydrogen-1 Nuclear Magnetic Resonance (H1 NMR) spectroscopy are commonly employed to confirm the molecular structures of these newly synthesized compounds []. These techniques provide valuable insights into the composition and arrangement of atoms within the molecule, confirming successful synthesis.
Q3: Can the isomeric composition of alkyl-4-butylmorpholines be determined?
A3: Yes, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful tool for analyzing mixtures of isomeric alkyl-4-butylmorpholines []. This technique allows researchers to distinguish and quantify the different isomers present in a mixture, providing valuable information about the distribution of these isomers []. This information is crucial for understanding the properties and potential applications of these compounds.
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